![molecular formula C19H21N3O4 B6426143 4-{3-[4-(3,5-dioxomorpholin-4-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile CAS No. 2034390-43-5](/img/structure/B6426143.png)
4-{3-[4-(3,5-dioxomorpholin-4-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[4-(3,5-dioxomorpholin-4-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile (4-{3-[4-DMP]PIP}BN) is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound, meaning that it is composed of both carbon and nitrogen atoms and contains at least one ring structure. 4-{3-[4-DMP]PIP}BN has been studied extensively in the fields of chemistry, biochemistry, and pharmacology due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
4-{3-[4-DMP]PIP}BN has been studied extensively in the fields of chemistry, biochemistry, and pharmacology. In chemistry, it has been used as a building block for the synthesis of other organic compounds. In biochemistry, it has been used as a substrate for enzyme-catalyzed reactions, as well as for the study of enzyme-substrate interactions. In pharmacology, it has been used as an inhibitor of certain enzymes, as well as for the study of drug-receptor interactions.
Mecanismo De Acción
Target of Action
The primary target of this compound is BRD4 , a protein that plays a crucial role in transcriptional regulation and cell cycle progression . BRD4 inhibitors have shown promising potential in cancer therapy .
Mode of Action
The compound interacts with BRD4 by inhibiting its activity . This inhibition is achieved through the compound’s structural mimicry of the PAPR1 substrate, which allows it to display a moderate inhibitory effect on PARP1 .
Biochemical Pathways
The inhibition of BRD4 affects several biochemical pathways. Notably, it modulates the expression of c-MYC and γ-H2AX , two proteins involved in cell proliferation and DNA damage response, respectively .
Pharmacokinetics
The compound’s inhibitory effect on brd4, as well as its impact on c-myc and γ-h2ax expression, suggest that it is able to reach its target sites in the cell and exert its effects .
Result of Action
The compound’s action results in several molecular and cellular effects. It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells . These effects contribute to its anti-proliferative activity against both TNBC cell lines and MCF-7 cells .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{3-[4-DMP]PIP}BN in laboratory experiments include its high purity, ease of synthesis, and its ability to act as both an inhibitor and a substrate for certain enzymes. The main limitation of using this compound in laboratory experiments is its lack of specificity, meaning that it can interact with a wide range of enzymes and receptors.
Direcciones Futuras
The potential future directions for 4-{3-[4-DMP]PIP}BN include further research on its mechanism of action, the development of new synthetic methods, the exploration of its potential therapeutic applications, and the development of new derivatives and analogs. In addition, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted on its potential applications in drug discovery and development.
Métodos De Síntesis
4-{3-[4-DMP]PIP}BN is synthesized through a multi-step process. The first step involves the reaction of 3-methylpiperidin-1-ylacetate with 3,5-dioxomorpholin-4-ylchloride in the presence of potassium carbonate and dimethylformamide (DMF). This reaction yields the desired compound, 4-{3-[4-DMP]PIP}BN, in a yield of up to 95%. The second step is a simple purification process using silica gel column chromatography.
Propiedades
IUPAC Name |
4-[3-[4-(3,5-dioxomorpholin-4-yl)piperidin-1-yl]-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c20-11-15-3-1-14(2-4-15)5-6-17(23)21-9-7-16(8-10-21)22-18(24)12-26-13-19(22)25/h1-4,16H,5-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRIHUSUSBIRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-(3,5-Dioxomorpholino)piperidin-1-yl)-3-oxopropyl)benzonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.